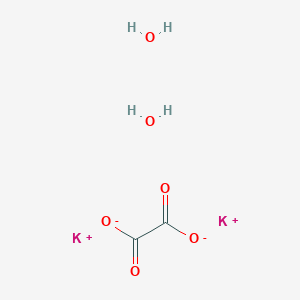

Ethanedioic acid, potassium salt (2:1), dihydrate

Overview

Description

Ethanedioic acid, potassium salt (2:1), dihydrate, also known as oxalic acid hemipotassium salt, is a crystalline compound with the chemical formula KH₃(C₂O₄)₂·2H₂O. It is commonly used as an analytical reagent and in the preparation of buffer solutions. The compound is known for its stability and acidic nature, making it a valuable standard for pH measurements .

Mechanism of Action

Target of Action

Potassium tetraoxalate dihydrate, also known as Ethanedioic acid, potassium salt (2:1), dihydrate, is primarily used as a calibration buffer standard for pH measurement instruments or pH electrodes

Mode of Action

As a pH buffer, potassium tetraoxalate dihydrate helps maintain a constant pH level in a solution. This is crucial in many scientific and industrial processes where a stable pH is necessary for optimal results. The compound achieves this by neutralizing added acids or bases, thus preventing significant pH changes .

Result of Action

The primary result of the action of potassium tetraoxalate dihydrate is the maintenance of a stable pH level in a solution . This can have numerous downstream effects depending on the specific context in which the buffer is used. For example, in a biological research setting, maintaining a stable pH can ensure the proper functioning of enzymes and other proteins.

Action Environment

The action of potassium tetraoxalate dihydrate can be influenced by various environmental factors. For instance, temperature can affect the solubility of the compound and thus its buffering capacity. Furthermore, the presence of other ions in solution can potentially interact with the potassium or oxalate ions, potentially affecting the compound’s buffering capacity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanedioic acid, potassium salt (2:1), dihydrate can be synthesized by reacting potassium hydroxide with oxalic acid in an aqueous solution. The reaction typically involves the following steps:

- Dissolve oxalic acid in water.

- Slowly add potassium hydroxide to the solution while stirring.

- Allow the solution to crystallize at a temperature below 50°C.

- Filter and dry the crystals below 60°C at 760 mmHg .

Industrial Production Methods: In industrial settings, the production of potassium tetraoxalate dihydrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then packaged and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Ethanedioic acid, potassium salt (2:1), dihydrate primarily undergoes acid-base reactions due to its acidic nature. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions:

Acid-Base Reactions: Reacts with bases such as sodium hydroxide to form potassium oxalate and water.

Complexation Reactions: Forms complexes with metal ions like calcium and magnesium under aqueous conditions.

Major Products Formed:

Potassium Oxalate: Formed in acid-base reactions.

Metal-Oxalate Complexes: Formed in complexation reactions with metal ions

Scientific Research Applications

Ethanedioic acid, potassium salt (2:1), dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a standard for pH measurements and in the preparation of buffer solutions.

Biology: Employed in studies involving metal ion complexation and chelation.

Medicine: Investigated for its potential use in chelation therapy for metal poisoning.

Industry: Utilized in the manufacturing of cleaning agents and as a reagent in various industrial processes .

Comparison with Similar Compounds

Potassium Hydrogen Oxalate: Similar in structure but contains one less oxalate group.

Sodium Tetraoxalate: Similar in function but uses sodium instead of potassium.

Ammonium Tetraoxalate: Contains ammonium ions instead of potassium.

Uniqueness: Ethanedioic acid, potassium salt (2:1), dihydrate is unique due to its high stability and specific acidic properties, making it an excellent standard for pH measurements. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .

Properties

IUPAC Name |

potassium;2-hydroxy-2-oxoacetate;oxalic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.K.2H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;2*1H2/q;;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFHSTZUXXJAES-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O.O.O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7KO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6100-20-5 | |

| Record name | Ethanedioic acid, potassium salt, hydrate (2:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

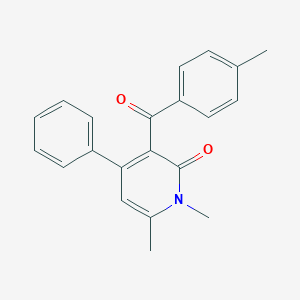

Feasible Synthetic Routes

Q1: Why is potassium tetraoxalate dihydrate used for pH standardization?

A: Potassium tetraoxalate dihydrate is used to prepare a solution with a very specific pH value, making it suitable as a primary standard for pH measurements [, ]. This means its pH can be determined directly from its composition, without needing to compare it to other reference standards.

Q2: What are the challenges of using potassium tetraoxalate dihydrate for pH standardization and how are they addressed?

A: Traditional methods for calculating pH, like the Bates-Guggenheim convention, are limited in their accuracy at higher concentrations. To address this, researchers have utilized the Pitzer formalism, a more complex model for calculating activity coefficients, to accurately determine the pH of potassium tetraoxalate dihydrate solutions at higher concentrations []. This allows for more precise pH standardization using this compound. Additionally, independent verification of pH values using different methods and reference materials, like those from national metrology institutes, ensures accuracy and traceability in pH measurements [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)